molecular formula C23H32O2Si B15123750 17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B15123750
M. Wt: 368.6 g/mol
InChI Key: XUMYPJFULCJTDX-UHFFFAOYSA-N
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Description

17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a synthetic organic compound characterized by its complex structure and unique functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a steroidal precursor.

    Ethynylation: Introduction of the ethynyl group at the 17th position using ethynyl magnesium bromide.

    Trimethylsilylation: Protection of the hydroxyl group at the 17th position with trimethylsilyl chloride.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 17-Ethynyl-13-methyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
  • 17-Acetyl-6,10,13-trimethyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Uniqueness

17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is unique due to its trimethylsilyloxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C23H32O2Si

Molecular Weight

368.6 g/mol

IUPAC Name

17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3

InChI Key

XUMYPJFULCJTDX-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C

Origin of Product

United States

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